![molecular formula C21H17N2OP B12530879 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole CAS No. 675817-95-5](/img/structure/B12530879.png)
5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a diphenylphosphoryl group attached to the phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole typically involves the reaction of 4-(diphenylphosphoryl)benzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as phosphine oxides.
Reduction: Formation of reduced derivatives such as phosphines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a carbaldehyde group instead of a diphenylphosphoryl group.
4-(Diphenylphosphoryl)-1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Contains a pyrrole ring instead of a pyrazole ring.
Uniqueness
5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
675817-95-5 |
|---|---|
Molekularformel |
C21H17N2OP |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
5-(4-diphenylphosphorylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C21H17N2OP/c24-25(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(12-14-20)21-15-16-22-23-21/h1-16H,(H,22,23) |
InChI-Schlüssel |
WKZIWMXUTZRYBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


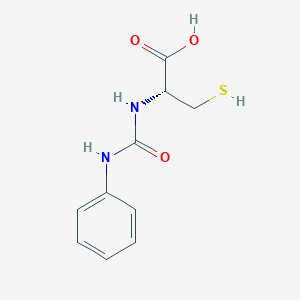
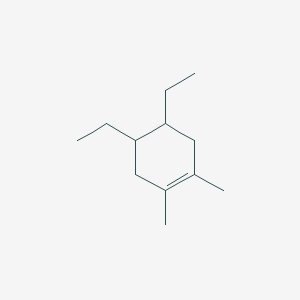
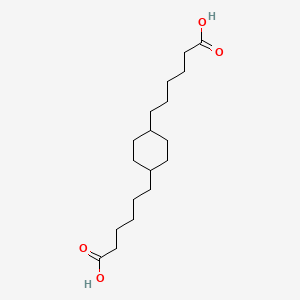
![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
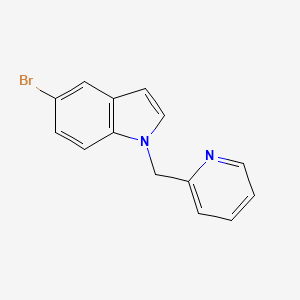
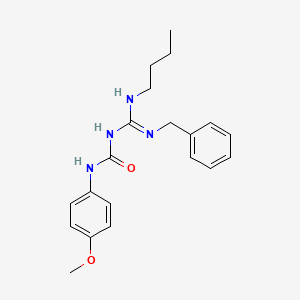
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
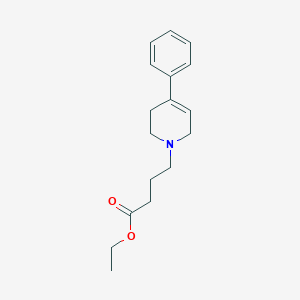
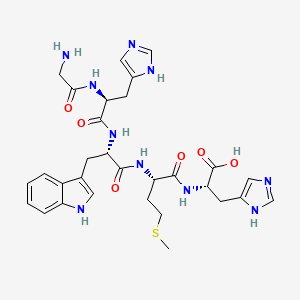
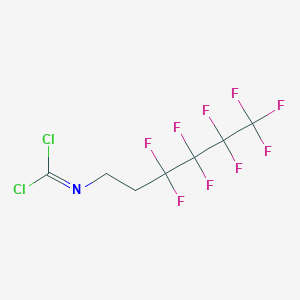
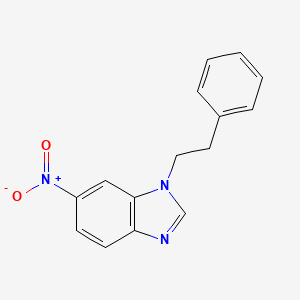
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
